Scaffold Engagement Validation via PDB Co-Crystal Structure of the Carboxylic Acid Precursor (EYM)
The closest experimentally validated structural information for the target compound's core comes from the PDB entry for ligand EYM, which is the propanoic acid analog lacking the 3-(methylthio)phenyl amide group. EYM is bound in the active site of a protein target, demonstrating that the 4-methyl-3-oxo-3,4-dihydroquinoxaline scaffold can engage a biological pocket [1]. No co-crystal structure of the target amide compound is publicly available. For comparison, the quinoxaline-3-propanamide series reported by Ismail et al. (2023) includes compounds where the amide substituent is a phenyl ring bearing halogens, methoxy, or nitro groups; the 3-(methylthio)phenyl group is absent, and the most potent VEGFR-2 inhibitor in that series (compound 14) achieves an IC50 of 0.076 µM against VEGFR-2 and a selectivity index of 19.97 for HCT-116 cells [2]. Without direct assay data for the target compound, this serves as a class-level benchmark only.
| Evidence Dimension | Protein binding site occupancy (scaffold validation) |
|---|---|
| Target Compound Data | Not determined; only the acid precursor (EYM) has a deposited co-crystal structure |
| Comparator Or Baseline | Ismail et al. (2023) compound 14: VEGFR-2 IC50 = 0.076 µM; HCT-116 IC50 = 1.24 µM; SI = 19.97 |
| Quantified Difference | No quantitative comparison possible; target compound lacks any reported activity data |
| Conditions | PDB deposit 6CEE (EYM); MTT assay 48 h, HCT-116 and MCF-7 cells; VEGFR-2 inhibition assay (Ismail et al. 2023) |
Why This Matters
The PDB-validated binding of the core scaffold, combined with class-level SAR showing >100-fold activity shifts upon amide modification, means procurement decisions must be based on requesting custom profiling rather than assuming the target compound shares potency with published analogs.
- [1] RCSB PDB. 6CEE: Crystal structure of a protein in complex with EYM. https://www.rcsb.org/structure/6CEE (accessed 2026-05-10). View Source
- [2] Ismail, M. M. F. et al. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. RSC Adv. 2023, 13, 31908–31924. DOI: 10.1039/D3RA05066A. View Source
